molecular formula C18H26N2O5 B12986366 (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine

(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine

Cat. No.: B12986366
M. Wt: 350.4 g/mol
InChI Key: YXRDRPMUWUKCSL-GJZGRUSLSA-N
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Description

Systematic Nomenclature and Structural Characterization

The compound is systematically named benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate under IUPAC guidelines. Its structure features:

  • A pyrrolidine core with (3R,4R) stereochemistry
  • A Boc-protected amine at C3 (tert-butoxycarbonyl group)
  • A Cbz-protected secondary amine at N1 (benzyloxycarbonyl group)
  • A hydroxymethyl substituent at C4

Table 1: Key structural descriptors

Property Value
Molecular Formula C₁₈H₂₆N₂O₅
Molecular Weight 350.41 g/mol
CAS Registry Number 370881-64-4
SMILES Notation OC[C@@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)C(=O)OCc1ccccc1
XLogP3-AA 2.9 (calculated)

The stereochemical integrity is maintained through restricted rotation about the C3-N bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related pyrrolidine derivatives.

Historical Context in Chiral Pyrrolidine Chemistry

Pyrrolidines gained prominence in the 2000s as organocatalysts, particularly following MacMillan’s pioneering work on iminium catalysis. The specific substitution pattern of (3R)-1-Boc-3-N-Cbz-4-(hydroxymethyl)pyrrolidine-3-amine evolved from three key developments:

  • Chiral Pool Synthesis (1990s): Early routes used carbohydrate-derived starting materials like 2,3-O-isopropylidene-D-erythronolactol to establish stereocenters.
  • Vinyl Sulfone Cyclization (2000s): Methods employing sulfonylbutadienes enabled modular construction of polysubstituted pyrrolidines.
  • Continuous Flow Technologies (2020s): Recent advances permit gram-scale production with >85% diastereoselectivity in sub-3-minute reactions.

Table 2: Evolution of pyrrolidine synthesis methodologies

Era Method Diastereoselectivity Scale Potential
1990s Chiral pool derivation 70-80% Milligram
2000s Vinyl sulfone cyclization 85-90% Gram
2020s Continuous flow 92-95% Kilogram

This compound’s synthetic accessibility made it a test case for evaluating new asymmetric cyclization protocols.

Significance of Dual Protection (Boc/Cbz) Strategies

The simultaneous use of Boc and Cbz groups addresses three critical challenges in amine-rich molecule synthesis:

  • Orthogonal Deprotection:

    • Boc: Removed via trifluoroacetic acid (TFA) in dichloromethane (0°C to RT)
    • Cbz: Cleaved by hydrogenolysis (H₂/Pd-C) or Birch reduction (Li/NH₃)
  • Steric Directionality:
    The bulky Boc group at C3 forces the hydroxymethyl group at C4 into a pseudoequatorial position, minimizing steric clashes during nucleophilic substitutions.

  • Compatibility with Cross-Coupling:
    Both protecting groups remain inert under Suzuki-Miyaura (Pd-mediated) and Grignard reaction conditions, enabling late-stage functionalization.

Mechanistic Advantage Example: In the synthesis of κ-opioid receptor antagonists, the Cbz group survives Boc deprotection during amide bond formation, allowing sequential introduction of pharmacophores at N1 and C3 positions.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-9-14(11-21)15(10-20)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m0/s1

InChI Key

YXRDRPMUWUKCSL-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Chiral pyrrolidine derivatives such as (R)-3-amino-1-Cbz-pyrrolidine are commonly used as precursors.
  • The amino group at position 3 is protected with Boc to afford the Boc-protected amine.
  • The nitrogen at position 1 is protected with Cbz (benzyloxycarbonyl) to prevent undesired reactions during subsequent steps.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl substituent at position 4 is introduced via selective hydroxymethylation or by starting from a hydroxymethylated pyrrolidine derivative.
  • One method involves the use of 1,1-dimethylethyl 3-(hydroxymethyl)-1-pyrrolidinecarboxylate as an intermediate, which can be further functionalized.

Protection and Deprotection Steps

  • The Boc and Cbz groups are introduced using standard carbamate formation reactions:
    • Boc protection typically uses di-tert-butyl dicarbonate (Boc2O) under basic conditions.
    • Cbz protection is introduced via benzyl chloroformate or similar reagents.
  • Deprotection steps, if necessary, are carried out under mild acidic conditions for Boc and catalytic hydrogenation for Cbz.

Key Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Hydroxymethylation of pyrrolidine derivative Use of carbon tetrabromide and triphenylphosphine in dichloromethane at 20°C for 18 h 55% Intermediate formation of brominated species followed by substitution to hydroxymethyl
Resolution of racemic l-t-butoxycarbonylpyrrolidine-3-methanol Chiral chromatography on ChiralPak AD column 73% Separation of enantiomers with 90-94% enantiomeric excess
Boc protection of 3-amino group Reaction with di-tert-butyl dicarbonate in basic medium Typically >80% Standard carbamate formation
Cbz protection of nitrogen Reaction with benzyl chloroformate Typically >80% Standard carbamate formation

Advanced Functionalization and Fluorination (Related Transformations)

  • Studies on related proline derivatives show that nucleophilic fluorination using reagents like DAST or Deoxofluor can lead to fluorinated analogs via aziridinium intermediates, which may be relevant for further derivatization of the pyrrolidine ring.

Research Findings and Analytical Data

  • The stereochemistry of the compound is confirmed by chiral chromatography and NMR analysis.
  • Mass spectrometry (MS) confirms molecular weight and purity (e.g., MS (ES+) m/z 350.4 for the target compound).
  • The compound exhibits good solubility in organic solvents, facilitating purification by silica gel chromatography.
  • Enantiomeric purity is critical and achieved by chiral resolution techniques or asymmetric synthesis routes.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Key Observations
Starting from (R)-3-amino-1-Cbz-pyrrolidine Commercial or synthesized precursor N/A High enantiomeric purity starting material
Boc protection of 3-amino group Di-tert-butyl dicarbonate, base >80% Standard carbamate protection
Hydroxymethylation Carbon tetrabromide, triphenylphosphine, CH2Cl2, 20°C, 18 h 55% Intermediate bromide formation, then substitution
Chiral resolution (if racemic) Chiral chromatography (ChiralPak AD) 73% Enantiomeric excess 90-94%
Purification Silica gel chromatography Variable Gradient elution with EtOAc/hexane

The preparation of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine involves a multi-step synthetic route starting from chiral pyrrolidine derivatives, with selective protection of amine groups by Boc and Cbz, and introduction of the hydroxymethyl substituent through controlled functionalization. The process requires careful stereochemical control, often achieved by chiral resolution or asymmetric synthesis. Reaction conditions such as the use of carbon tetrabromide and triphenylphosphine in dichloromethane are critical for the hydroxymethylation step. Analytical techniques including chiral chromatography, NMR, and mass spectrometry confirm the structure and purity of the final compound.

This synthesis is well-documented in the literature and patent sources, reflecting its importance in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the protecting groups, yielding the free amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of protecting groups allows for selective reactions and modifications, enabling the study of specific pathways and mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of hydroxymethyl-substituted pyrrolidines and related heterocycles. Below is a comparative analysis with key analogues:

Compound Core Structure Protecting Groups/Substituents Key Features Reference
(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine Pyrrolidine Boc (N1), Cbz (N3), hydroxymethyl (C4) Dual orthogonal protection; chiral centers at C3 and C4 Synthesized via multi-step protection strategies
(2R,3R,4R)-3,4-Dihydroxy-2-(hydroxymethyl)pyrrolidine (DAB-1) Pyrrolidine Hydroxyl (C3, C4), hydroxymethyl (C2) Natural product analogue; lacks protecting groups; potent glycosidase inhibitor
(5S,6S,7R,8R)-1-(Aminomethyl)-6,7,8-trihydroxy-5-(hydroxymethyl)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one Oxazolo-pyridine Hydroxymethyl, aminomethyl, hydroxyl groups Fused heterocycle; antiviral activity against HIV (low cytotoxicity)
Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate (12a) Isoxazolidine Phosphonate, hydroxymethyl, pyrimidine Antiviral (HIV) activity; phosphonate enhances membrane permeability

Physicochemical Properties

  • Solubility : The Boc and Cbz groups increase hydrophobicity compared to hydroxyl-rich analogues like DAB-1.
  • Stability: The Boc group is acid-labile, while Cbz is hydrogenolysis-sensitive, offering orthogonal deprotection pathways—unlike permanently functionalized analogues (e.g., 7-homocasuarine) .

Biological Activity

(3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine is a pyrrolidine derivative notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a benzyloxycarbonyl (Cbz) group. These modifications enhance its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, synthesis, and relevant studies that highlight its significance in medicinal chemistry.

Biological Activity Overview

Research indicates that pyrrolidine derivatives, including (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine, exhibit significant biological activities. These compounds have been explored for their roles as modulators of chemokine receptors, which are crucial in immune response and inflammation. The following sections detail specific biological activities associated with this compound.

1. Modulation of Chemokine Receptors

Studies have shown that (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine can interact with various chemokine receptors, influencing inflammatory responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Potential

Recent investigations into similar pyrrolidine derivatives have highlighted their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including T-cell leukemia and solid tumors. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.

CompoundCell LineIC50 (µM)
Compound ACCRF-HSB-20.01
Compound BKB Cells0.05

The efficacy of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine in cancer models remains to be extensively studied; however, its structural similarities to known active compounds suggest promising potential.

3. Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Some studies indicate that these compounds can inhibit enzymes related to neurodegenerative diseases, such as cholinesterase inhibitors, which are crucial for Alzheimer's disease treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolidine derivatives:

  • Synthesis and Evaluation : A study demonstrated the synthesis of (3R)-1-Boc-3-N-Cbz-4-(Hydroxymethyl)pyrrolidine-3-Amine through a multi-step process involving protection-deprotection strategies and coupling reactions. The synthesized compound was evaluated for its biological activity against various targets.
  • Structure-Activity Relationship (SAR) : Research on related compounds has established SAR patterns that help predict the biological activity based on structural modifications. For example, the introduction of hydroxymethyl groups has been associated with increased receptor binding affinity.

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